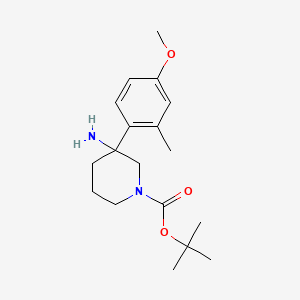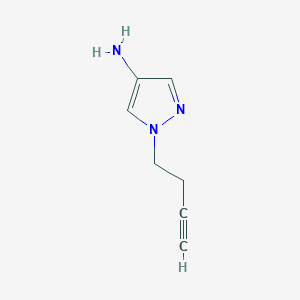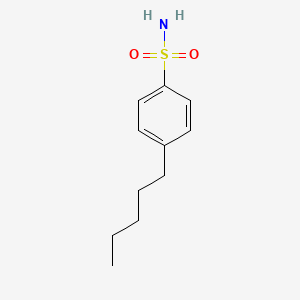
4-Pentylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by a sulfonamide group attached to a benzene ring, with a pentyl group substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of pentylbenzene with chlorosulfonic acid to form 4-pentylbenzenesulfonyl chloride, which is then treated with ammonia or an amine to yield 4-Pentylbenzenesulfonamide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Pentylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
4-Pentylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
- N-Butylbenzenesulfonamide
- N-Methylbenzenesulfonamide
- N-Phenylbenzenesulfonamide
Comparison: 4-Pentylbenzenesulfonamide is unique due to its pentyl group, which can influence its solubility, reactivity, and biological activity compared to other benzenesulfonamides. The length of the alkyl chain can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties .
Propiedades
Fórmula molecular |
C11H17NO2S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
4-pentylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3,(H2,12,13,14) |
Clave InChI |
XXGOKBCTMIKJHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


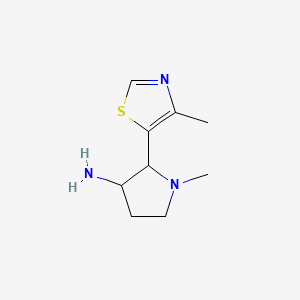
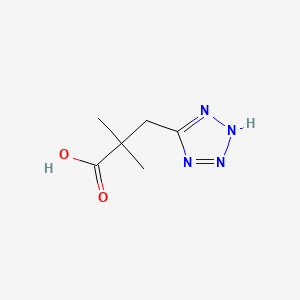
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
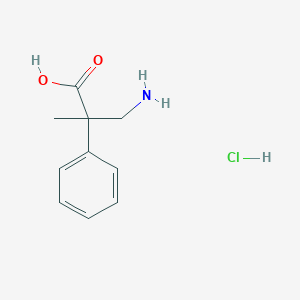
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)
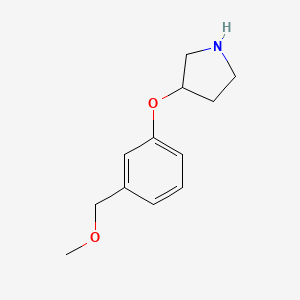
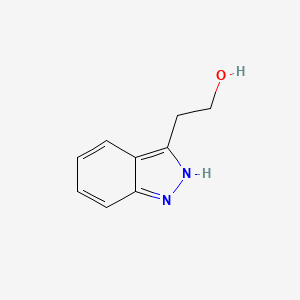
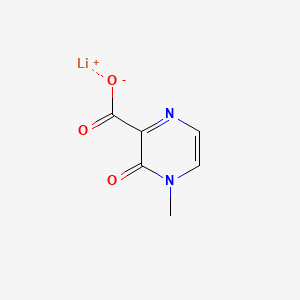
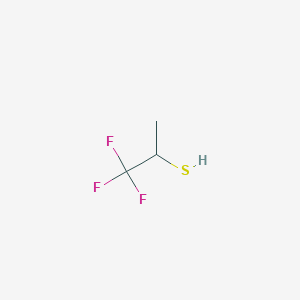
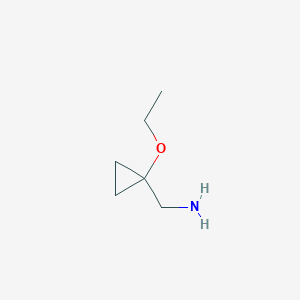
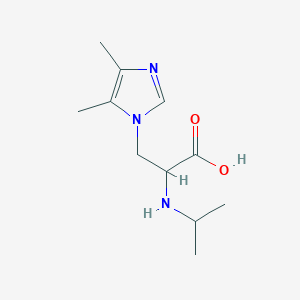
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
